REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:12])[C:9]([O-])=[O:10])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:13])([CH3:12])[CH2:9][OH:10])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8|
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Name
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2-(4-bromophenyl)-2-methylpropanoate
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Quantity
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8.9 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C(C(=O)[O-])(C)C
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was then extracted with ethyl acetate (3×80 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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All the organic solution was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude residue was purified by flash column chromatography with 2-5% ethyl acetate in hexane
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Name
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|
Type
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product
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Smiles
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BrC1=CC=C(C=C1)C(CO)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |